N-{[4-(4-ethoxyphenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
N-{[4-(4-ethoxyphenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including thiophene, triazole, thiadiazole, and carboxamide
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3S4/c1-3-32-15-9-7-14(8-10-15)29-17(12-23-19(31)16-6-5-11-34-16)25-27-21(29)35-13-18(30)24-20-26-28-22(36-20)33-4-2/h5-11H,3-4,12-13H2,1-2H3,(H,23,31)(H,24,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCFKOLIIVHZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)SCC)CNC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of Trifluoroacetimidohydrazides
A metal-free method employs trifluoroacetimidohydrazides and aliphatic amines under sulfur-mediated oxidative conditions. For the target compound, 4-(4-ethoxyphenyl)-1,2,4-triazole-3-thiol is synthesized via:
Coupling with Prefunctionalized Fragments
Alternative approaches use preformed triazole fragments. For example, 4-(4-ethoxyphenyl)-5-mercapto-4H-1,2,4-triazole-3-methanol is prepared by reacting 4-ethoxyphenyl isothiocyanate with methyl hydrazinecarboxylate, followed by alkaline hydrolysis and mercapto group introduction.
Preparation of the Thiadiazole-Thioether Substituent
The 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine component is synthesized through:
Thiadiazole Ring Formation
- Ethylsulfanyl Introduction : Ethyl sulfide reacts with thiosemicarbazide in acidic media (HCl, 50°C), forming 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine.
- Carbamoylation : The amine group is acylated using chloroacetyl chloride in dichloromethane with triethylamine, yielding N-(5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl)carbamoylmethyl chloride .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiadiazole formation | Ethyl sulfide, thiosemicarbazide, HCl | 50°C, 6 h | 78% |
| Carbamoylation | Chloroacetyl chloride, Et₃N | 0°C, 2 h | 82% |
Functionalization of the Triazole Core
Sulfanyl Group Installation
The triazole-thiol intermediate undergoes nucleophilic substitution with the thiadiazole-carbamoylmethyl chloride:
Methylenethiophene Conjugation
The thiophene-2-carboxamide group is introduced via:
- Amide Bond Formation : Thiophene-2-carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling : Reacting the acyl chloride with the triazole-methylamine intermediate in tetrahydrofuran (THF) at 0–25°C.
Final Assembly and Purification
The fully assembled compound is purified via:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
- Recrystallization : Methanol/water (4:1) yields crystalline product.
Key Spectroscopic Data :
- HRMS (ESI+) : m/z 603.12 [M+H]⁺ (calc. 603.15).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.89–7.40 (m, aromatic-H), 4.12 (q, J=7.0 Hz, OCH₂CH₃), 3.01 (s, SCH₂CO).
Mechanistic and Optimization Insights
Regioselectivity in Triazole Formation
Electron-donating groups (e.g., 4-ethoxyphenyl) direct cyclization to the 1,2,4-triazole isomer rather than 1,3,4-triazole due to stabilization of the transition state.
Solvent and Catalyst Effects
- DMF vs. THF : DMF enhances solubility of sulfur-containing intermediates but may require higher temperatures for coupling.
- HClO₄-SiO₂ Catalyst : Accelerates triazole-thiol formation by 30% compared to non-catalyzed routes.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Oxidative cyclization | 3 | 65% | Metal-free, scalable | Requires S₈ handling |
| Fragment coupling | 5 | 58% | High purity | Multi-step purification |
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-ethoxyphenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while nucleophilic substitution of the ethoxy group may result in the formation of various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those similar to N-{[4-(4-ethoxyphenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide. For instance:
- A study demonstrated that various 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- The incorporation of the ethylsulfanyl group appears to enhance the biological activity of these compounds by improving their interaction with cellular targets .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. The general synthetic route includes:
- Formation of Thiadiazole Ring : The initial step involves the synthesis of 1,3,4-thiadiazole derivatives which serve as key intermediates.
- Substitution Reactions : Subsequent reactions introduce various substituents such as ethoxy groups and carbamoyl moieties to enhance biological activity .
Therapeutic Potential Beyond Cancer
In addition to anticancer applications, compounds like this compound are being investigated for their potential in treating other conditions:
- Antimicrobial Properties : Some thiadiazole derivatives have shown promise as antimicrobial agents against various pathogens .
Data Table: Summary of Key Findings
Case Studies
Several case studies have illustrated the effectiveness of thiadiazole derivatives in clinical settings:
- Case Study on Antitumor Activity : A clinical investigation reported that specific 1,3,4-thiadiazole compounds demonstrated significant tumor growth inhibition in animal models .
- Exploratory Studies on Antimicrobial Efficacy : Research has shown that certain thiadiazole derivatives possess strong antibacterial properties against Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-{[4-(4-ethoxyphenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide
- N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide
- N-(2-ethoxyphenyl)-4-methoxybenzamide
Uniqueness
N-{[4-(4-ethoxyphenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-{[4-(4-ethoxyphenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex compound that incorporates multiple heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and antibacterial effects.
Anticancer Activity
Recent studies have highlighted the potential of thiophene carboxamide derivatives as anticancer agents. The compound under investigation has been synthesized and evaluated for its efficacy against various cancer cell lines.
Key Findings
- Cell Line Efficacy : The compound demonstrated significant cytotoxicity against Hep3B human hepatocellular carcinoma cells with an IC50 value of 5.46 µM, indicating strong potential as an anticancer agent .
- Mechanism of Action : The interaction of the compound with tubulin was noted to be similar to that of known anticancer drugs like Combretastatin A-4 (CA-4). This interaction potentially disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
- Comparative Analysis : In comparative docking studies, the binding affinity of this compound was found to be comparable to CA-4 and colchicine, suggesting a similar mechanism of action through tubulin binding .
Antioxidant Properties
The antioxidant activity of the compound was assessed using various assays.
Results
- ABTS Assay : The compound exhibited a significant inhibition percentage (62.0%) in the ABTS radical cation decolorization assay, comparable to ascorbic acid . This suggests its potential utility in combating oxidative stress-related diseases.
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiophene ring was found to enhance antioxidant activity, indicating that modifications can lead to improved efficacy .
Antibacterial Activity
The antibacterial properties of this compound were also evaluated.
Observations
- Gram-positive and Gram-negative Bacteria : The compound showed activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with notable efficacy compared to standard antibiotics like ampicillin .
- Mechanism : The antibacterial action may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Summary Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Hep3B | 5.46 | Tubulin binding and microtubule disruption |
| Antioxidant | ABTS Radical Cation | 62.0% inhibition | Free radical scavenging |
| Antibacterial | S. aureus / E. coli | Not specified | Cell wall synthesis disruption |
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer: Synthesis optimization involves:
- Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates and optimize reaction times (e.g., 7-hour reflux for hydrazone formation in ) .
- Solvent and Catalyst Selection : Ethanol or dimethylformamide (DMF) as solvents, with triethylamine as a catalyst, improves reaction efficiency () .
- Purification Techniques : Recrystallization (ethanol/water mixtures) or column chromatography enhances purity () .
Q. What characterization techniques are critical for confirming the compound’s structure?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., thiophene and triazole protons in ) .
- Mass Spectrometry (MS) : Confirms molecular weight via M⁺ peaks (e.g., m/z 438 in ) .
- Infrared Spectroscopy (IR) : Identifies functional groups (C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) () .
Q. What are the common chemical reactions this compound undergoes?
Methodological Answer: Reactivity includes:
- Oxidation : Sulfur atoms in thiadiazole/thiophene moieties react with H₂O₂/KMnO₄ to form sulfoxides/sulfones () .
- Nucleophilic Substitution : Thiol (-SH) groups react with alkyl halides for functionalization () .
- Reduction : LiAlH₄ reduces carbonyl groups to alcohols () .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups?
Methodological Answer: SAR strategies include:
- Systematic Substituent Variation : Modify the ethoxyphenyl or ethylsulfanyl groups and test bioactivity (e.g., triazole derivatives in showed varied cytotoxicity) .
- Biological Assays : Compare antimicrobial () or anticancer () activity across analogs .
- Computational Docking : Map modified structures to targets (e.g., COX-2 or kinase enzymes) to predict binding () .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Address discrepancies via:
- Assay Standardization : Control variables like cell line viability (e.g., MTT vs. resazurin assays in ) .
- Orthogonal Validation : Confirm antimicrobial activity with both disc diffusion and broth microdilution () .
- Purity Verification : Use HPLC to ensure ≥95% purity, as impurities may skew results () .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer: Computational approaches include:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., thymidylate synthase in ) .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories () .
- QSAR Modeling : Corrogate electronic parameters (e.g., logP, HOMO-LUMO) with bioactivity () .
Q. How do stability studies inform storage and handling protocols for this compound?
Methodological Answer: Stability assessment involves:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., ~180°C in ) .
- Photodegradation Tests : Expose to UV light and monitor degradation via HPLC () .
- pH-Dependent Stability : Assess hydrolysis in buffers (pH 2–12) to identify optimal storage conditions () .
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?
Methodological Answer: Bridge gaps using:
- Pharmacokinetic Profiling : Measure bioavailability (Cₘₐₓ, t₁/₂) in rodent models () .
- Metabolite Identification : Use LC-MS to detect phase I/II metabolites () .
- Toxicity Screening : Evaluate hepatotoxicity via ALT/AST levels in serum () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
